

Application Notes and Protocols for ACS Reagent Grade Lead Subacetate

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Compound of Interest

Compound Name: *Lead subacetate*

Cat. No.: *B075232*

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This document provides detailed specifications, analytical protocols, and application notes for American Chemical Society (ACS) Reagent Grade **Lead Subacetate**. This information is critical for ensuring the quality and consistency of experimental results in research, development, and quality control settings.

Introduction

Lead subacetate, also known as basic lead acetate, is a white, dense powder with the approximate formula $\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 2\text{Pb}(\text{OH})_2$.^{[1][2][3]} It is widely used in analytical chemistry, particularly as a clarifying and decolorizing agent for solutions in sugar analysis.^{[4][5][6]} Its ability to precipitate various organic impurities and colored compounds makes it an effective, albeit toxic, reagent for sample preparation prior to polarimetry.^[7] Due to its hazardous nature, proper handling and disposal are imperative.^[8]

ACS Reagent Specifications

The following table summarizes the quantitative specifications for ACS Reagent Grade **Lead Subacetate**.^{[1][4]} Adherence to these specifications ensures the material is suitable for high-purity analytical applications.

Test	Specification
Assay (as PbO)	$\geq 33.0\%$
Insoluble in Dilute Acetic Acid	$\leq 0.02\%$
Insoluble in Water	$\leq 1.0\%$
Chloride (Cl)	$\leq 0.003\%$
Nitrate (NO ₃)	Passes Test (approx. 0.003% limit)
Copper (Cu)	$\leq 0.002\%$
Iron (Fe)	$\leq 0.002\%$
Substances not Precipitated by H ₂ S	$\leq 0.3\%$
Calcium (Ca)	Passes Test
Potassium (K)	Passes Test
Sodium (Na)	Passes Test
Loss on Drying	Passes Test

Experimental Protocols

The following are detailed methodologies for key experiments to verify the specifications of ACS Reagent Grade **Lead Subacetate**.^[1]

- Principle: The basic lead content is determined by reacting the **lead subacetate** with a known excess of acetic acid. The unreacted acetic acid is then back-titrated with a standardized solution of sodium hydroxide.
- Reagents:
 - 1 N Acetic Acid volumetric solution
 - 1 N Sodium Hydroxide volumetric solution, standardized
 - 3% Sodium Oxalate solution (CO₂-free)

- Phenolphthalein indicator solution
- Carbon dioxide-free water
- Procedure:
 - Accurately weigh approximately 5.0 g of the **lead subacetate** sample.
 - Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
 - Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of 3% sodium oxalate solution.
 - Mix the contents thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.
 - Allow the precipitate to settle completely.
 - Decant 100.0 mL of the clear supernatant liquid into a suitable flask for titration.
 - Add 0.15 mL of phenolphthalein indicator solution.
 - Titrate the solution with 1 N sodium hydroxide volumetric solution until a persistent pink endpoint is achieved.
- Calculation: Each milliliter of 1 N acetic acid consumed is equivalent to 0.1116 g of PbO.[\[1\]](#)
- Principle: This test quantifies any substances within the reagent that do not dissolve in a dilute solution of acetic acid.
- Reagents:
 - Dilute Acetic Acid (1:19)
- Procedure:
 - Weigh 5.0 g of the sample and transfer it to a beaker.
 - Add 100 mL of dilute acetic acid (1:19). Warm gently if necessary to effect complete dissolution.

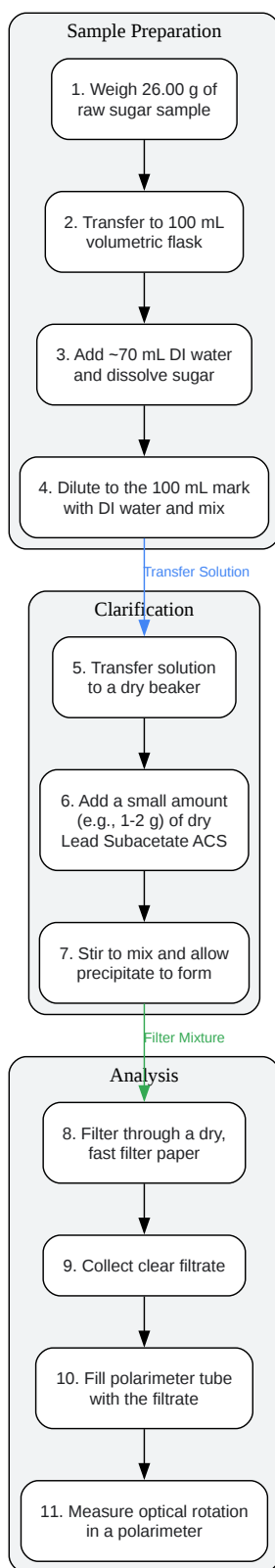
- Filter the solution through a tared, preconditioned filtering crucible.
- Wash the crucible and any residue with dilute acetic acid (1:19) until the washings are no longer darkened by the addition of hydrogen sulfide gas or a solution of sodium sulfide.
- Dry the crucible at 105 °C to a constant weight.
- The weight of the residue represents the insoluble matter.[\[1\]](#)
- Principle: This is a colorimetric limit test using brucine sulfate, which reacts with nitrates in a sulfuric acid medium to produce a colored complex. The color intensity of the sample solution is compared to a control solution containing a known amount of nitrate.
- Reagents:
 - Brucine Sulfate reagent solution
 - Nitrate standard solution (1 mL = 0.01 mg NO₃)
 - Deionized water
- Procedure:
 - Sample Solution (A): Suspend 0.50 g of the sample in 3 mL of water. Dilute to 50 mL with the brucine sulfate reagent solution.
 - Control Solution (B): Suspend 0.50 g of the sample in 1.5 mL of water and add 1.5 mL of the nitrate standard solution. Dilute to 50 mL with the brucine sulfate reagent solution.
 - Blank Solution (C): Use 50 mL of the brucine sulfate reagent solution.
 - Heat all three solutions in a boiling water bath for 10 minutes after the **lead subacetate** has dissolved.
 - Cool the solutions rapidly in an ice bath to room temperature.
 - Centrifuge solutions A and B for 10 minutes.

- Decant the clear liquids into separate test tubes.
- Measure the absorbance of Sample Solution A and Control Solution B against Blank Solution C. The absorbance of solution A should not exceed that of solution B.[1]
- Principle: The sample is dissolved in a nitric acid solution to prepare a stock solution for analysis by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
- Reagents:
 - Nitric Acid (HNO_3)
 - Deionized water
- Procedure:
 - Weigh 20.0 g of the sample.
 - Dissolve it in a mixture of 50 mL of water and 10 mL of nitric acid, warming gently to achieve complete dissolution.
 - Allow the solution to cool to room temperature.
 - Transfer the solution to a 100 mL volumetric flask and dilute to the mark with water. This stock solution contains 0.2 g of sample per mL.[1]

Application Note: Clarification of Sugar Solutions for Polarimetry (Horne's Dry Lead Method)

Lead subacetate is a highly effective clarifying agent used to remove pigments, proteins, amino acids, and other optically active impurities from raw sugar solutions before polarimetric analysis.[9][10] This "defecation" step is crucial for accurate measurement of sucrose content. The dry lead method is often preferred as it avoids the volume error associated with adding a solution of the clarifying agent.[10]

Workflow for Sugar Solution Clarification:

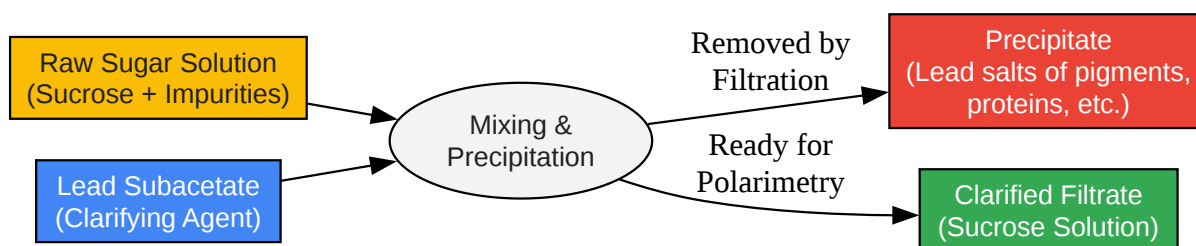


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Caption: Workflow for clarifying sugar solutions using Horne's dry lead method.

Logical Relationship of Clarification:

The diagram below illustrates the principle of clarification. **Lead subacetate** reacts with and precipitates various impurities, which are then removed by filtration, leaving a clear solution of sucrose for analysis.



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Caption: Logical diagram of the sugar clarification process.

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